molecular formula C10H15ClN2O2 B2541018 Tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate CAS No. 2248400-51-1

Tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate

Cat. No. B2541018
CAS RN: 2248400-51-1
M. Wt: 230.69
InChI Key: CAIPJGTXTKVRJO-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is a chemical compound that has been extensively studied in scientific research. This compound is a pyrrole derivative that has shown potential in various applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including proteases and kinases. The inhibition of these enzymes may lead to the inhibition of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. In vivo studies have shown that the compound can reduce tumor growth in animal models. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate is its relatively simple synthesis method. This makes it a useful compound for various lab experiments. Additionally, the compound has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of the compound is its limited solubility in water. This can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the study of tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate. One direction is the further study of the compound's mechanism of action. This could lead to the development of more potent and selective inhibitors of enzymes that are involved in various cellular processes. Another direction is the study of the compound's potential as a drug candidate for various diseases. This could lead to the development of new treatments for diseases that currently have limited treatment options. Additionally, the compound's potential as a building block for the synthesis of other compounds and as a precursor for the synthesis of functional materials could be further explored. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.

Synthesis Methods

The synthesis of tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate involves the reaction of 3-amino-4-chloro-1-methylpyrrole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction yields this compound as the final product. The synthesis method is relatively simple and has been extensively studied in scientific research.

Scientific Research Applications

Tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate has been studied extensively in scientific research due to its unique chemical properties. This compound has shown potential in various applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, the compound has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, the compound has been studied for its potential as a building block for the synthesis of other compounds. In material science, the compound has been studied for its potential as a precursor for the synthesis of functional materials.

properties

IUPAC Name

tert-butyl 3-amino-4-chloro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-10(2,3)15-9(14)8-7(12)6(11)5-13(8)4/h5H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIPJGTXTKVRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CN1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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